[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol
Overview
Description
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, along with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-aminopyrimidine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 2-(4-fluorophenyl)pyrimidine.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid, while nucleophilic substitution can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol has found applications in several areas of scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)pyrimidin-5-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)pyrimidin-5-yl]methanol: Similar structure but with a bromine atom instead of fluorine.
2-(4-Methylphenyl)pyrimidin-5-yl]methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)pyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBAMPCOZSGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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